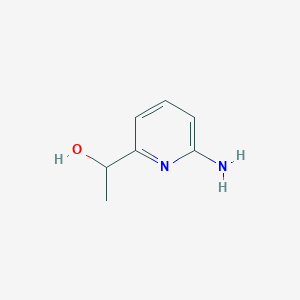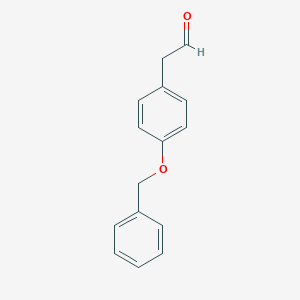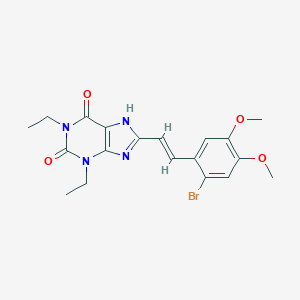
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine, also known as BMT-047, is a xanthine derivative that has been extensively studied for its potential use in treating various medical conditions.
作用机制
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine acts as a selective adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine also inhibits the activity of phosphodiesterase (PDE), an enzyme that breaks down cAMP and cGMP, leading to further increases in their levels.
生化和生理效应
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have a range of biochemical and physiological effects. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to induce apoptosis and inhibit angiogenesis, leading to the death of cancer cells. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects, reducing blood pressure and improving blood flow. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation.
实验室实验的优点和局限性
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for adenosine receptors. However, its limitations include its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research and development of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. One direction is to further investigate its potential use in treating cancer, cardiovascular disease, and neurological disorders. Another direction is to develop new synthetic methods to improve the yield and purity of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. Additionally, future research could explore the potential use of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine involves the reaction of 2-bromo-4,5-dimethoxystyrene with 1,3-diethylxanthine in the presence of a base catalyst. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine.
科学研究应用
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential use in treating various medical conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects and to reduce blood pressure. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects and to improve cognitive function.
属性
CAS 编号 |
155271-52-6 |
|---|---|
产品名称 |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine |
分子式 |
C19H21BrN4O4 |
分子量 |
449.3 g/mol |
IUPAC 名称 |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21BrN4O4/c1-5-23-17-16(18(25)24(6-2)19(23)26)21-15(22-17)8-7-11-9-13(27-3)14(28-4)10-12(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b8-7+ |
InChI 键 |
DSAOORGLQRANBW-BQYQJAHWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



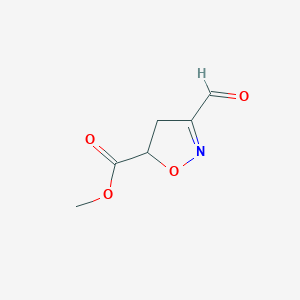
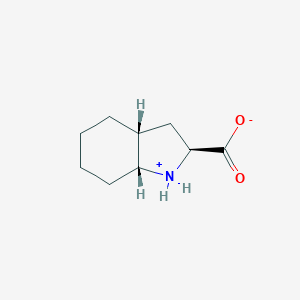
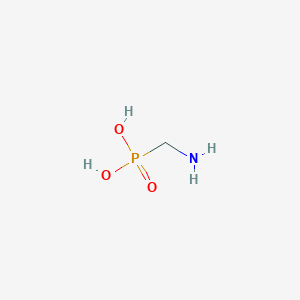
![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
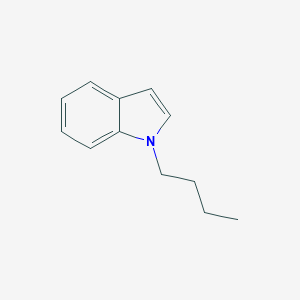
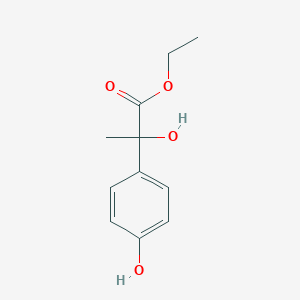
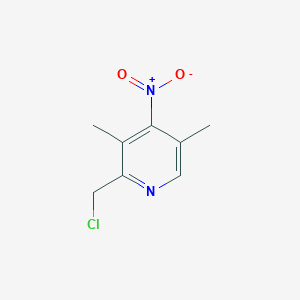
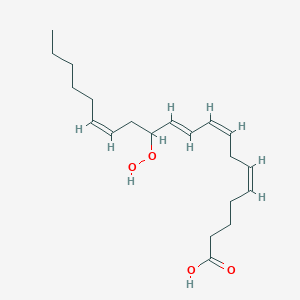
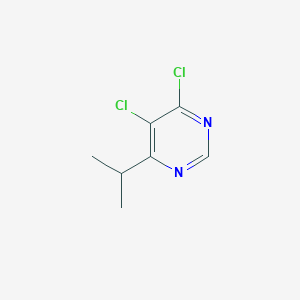
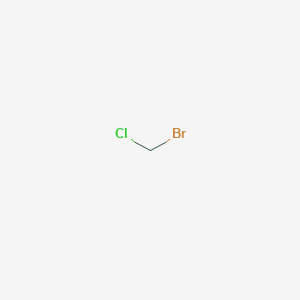
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
